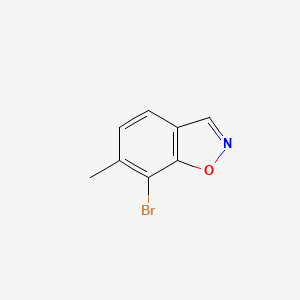

7-Bromo-6-methyl-1,2-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-6-methyl-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methyl groups in the benzoxazole ring enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents. One common method includes the use of 2-aminophenol and 2-bromo-3,3,3-trifluoropropene in the presence of a base such as sodium bicarbonate and an additive like bis(pinacolato)diboron . The reaction is carried out under reflux conditions to yield the desired benzoxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts and metal catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 is susceptible to nucleophilic substitution, particularly under basic conditions. This reaction pathway allows functional group diversification through the introduction of nucleophiles such as hydroxyl, amino, or alkyl groups.

Oxidation and Reduction Reactions

The benzoxazole core and methyl group undergo oxidation/reduction, altering the compound’s electronic properties.

Substitution Reaction Mechanism

Nucleophilic substitution proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, facilitated by electron-deficient aromatic rings. The bromine atom at position 7 acts as a leaving group, replaced by incoming nucleophiles. For example:

-

Hydroxide substitution : Reaction with NaOH in aqueous ethanol yields 7-hydroxy-6-methyl-1,2-benzoxazole.

-

Amine substitution : Reaction with primary/secondary amines (e.g., Et₃N) in DMF produces 7-aminobenzoxazole derivatives .

Smiles Rearrangement

This reaction involves bromoamine intermediates reacting with alkylating agents to form fused heterocycles. For instance, 7-Bromo-6-methyl-1,2-benzoxazole could undergo intramolecular cyclization with amine-based reagents (e.g., 3-bromopropylamine) under heating, forming pyrrolidine derivatives .

Substitution Products

-

7-Hydroxy-6-methyl-1,2-benzoxazole : Generated via hydroxide substitution, useful for further functionalization (e.g., alkylation, acetylation).

-

7-Amino-6-methyl-1,2-benzoxazole : Produced by amine substitution, exhibiting potential biological activity (e.g., anticancer properties) .

Oxidation Products

-

7-Oxo-6-methyl-1,2-benzoxazole : Oxidation of the methyl group to a ketone, altering electronic properties for optoelectronic applications.

-

Benzoxazole N-oxide : Oxidation of the benzoxazole ring using peracetic acid or mCPBA .

Reduction Products

-

6-Methyl-1,2-benzoxazole : De-bromination via LiAlH₄, yielding a bromine-free derivative for further synthesis.

-

Hydrogenated benzoxazole derivatives : Partial or full reduction of the aromatic ring under catalytic hydrogenation .

Biological and Industrial Significance

The reactivity of this compound is leveraged in pharmaceutical and material science applications:

-

Anticancer agents : Brominated benzoxazoles often exhibit cytotoxicity against cancer cell lines (e.g., MCF-7, HL-60) via apoptosis induction .

-

Antimicrobial agents : Substituted derivatives may inhibit microbial enzymes through structural mimicry.

-

Material precursors : Oxidized/reduced derivatives are used in organic electronics and catalysis .

Scientific Research Applications

Antimicrobial Activity

7-Bromo-6-methyl-1,2-benzoxazole and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit potent antibacterial effects against various strains of bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Notably, some derivatives have shown minimum inhibitory concentrations (MIC) as low as 25 µg/mL against E. coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | E. coli | 25 | Antibacterial |

| Derivative A | Staphylococcus aureus | 30 | Antibacterial |

| Derivative B | Candida albicans | 50 | Antifungal |

Anticancer Properties

The anticancer potential of benzoxazole derivatives has garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as DNA intercalation and inhibition of topoisomerases .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on human cancer cell lines:

- Cell Lines Tested: HeLa (cervical), MCF-7 (breast), and A549 (lung).

- Results: The compound showed IC50 values ranging from 15 to 35 µM across different cell lines, indicating significant anticancer activity.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound derivatives. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives

| Compound Name | Inflammatory Model | Effect Observed |

|---|---|---|

| This compound | Carrageenan-induced paw edema in rats | Significant reduction in edema |

| Derivative C | LPS-induced inflammation | Decreased TNF-alpha levels |

Other Therapeutic Applications

Beyond antimicrobial and anticancer applications, this compound has been explored for various other therapeutic activities:

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

6-Methyl-1,2-benzoxazole: Lacks the bromine atom, resulting in different chemical properties.

7-Bromo-1,2-benzoxazole: Lacks the methyl group, affecting its biological activity.

7-Bromo-6-methyl-1,2-benzothiazole: Contains a sulfur atom instead of oxygen, leading to different reactivity.

Uniqueness: 7-Bromo-6-methyl-1,2-benzoxazole is unique due to the presence of both bromine and methyl groups, which enhance its chemical reactivity and biological activity compared to other benzoxazole derivatives .

Biological Activity

7-Bromo-6-methyl-1,2-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by a fused benzene and oxazole ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The molecular formula for this compound is C8H6BrN, with a molecular weight of approximately 212.05 g/mol. The presence of a bromine atom at the 7-position and a methyl group at the 6-position contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds containing the benzoxazole moiety possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 16 µg/mL |

| Other Benzoxazole Derivatives | B. subtilis | Varies |

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects. In experiments using the carrageenan-induced paw edema model in rats, compounds similar to this compound showed significant inhibition of edema compared to control groups. The percentage inhibition was calculated using the formula:

where Vc is the control group volume and Vt is the test group volume .

Table 2: Anti-inflammatory Activity Results

| Compound | Change in Paw Volume (mL) | % Inhibition (1 hr) |

|---|---|---|

| Control | 0.49 ± 0.02 | - |

| Diclofenac | 0.21 ± 0.01 | 57.1 |

| This compound | 0.28 ± 0.02 | 42.9 |

Anticancer Potential

The cytotoxic effects of benzoxazole derivatives have been studied extensively, with some showing promising results against various cancer cell lines. For instance, derivatives have demonstrated higher cytotoxicity towards cancer cells compared to normal cells, indicating their potential as anticancer agents .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 (Breast Cancer) | <10 | Significant cytotoxicity |

| A549 (Lung Cancer) | <15 | Moderate cytotoxicity |

| HepG2 (Liver Cancer) | <20 | Lower toxicity to normal cells |

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets. For example, studies suggest that it may inhibit protein kinases and other enzymes involved in inflammatory pathways and cancer progression. The structure–activity relationship (SAR) analysis has been pivotal in identifying modifications that enhance its biological efficacy .

Case Studies

A notable study evaluated the analgesic and anti-inflammatory activities of various benzoxazole derivatives, including those similar to this compound. Results indicated significant analgesic effects in acetic acid-induced writhing tests in mice, highlighting its potential therapeutic applications in pain management .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-Bromo-6-methyl-1,2-benzoxazole, and how can reaction yields be optimized?

- Methodological Answer : Bromination of benzoxazole derivatives is typically achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 7-position requires regioselective control, which can be influenced by steric and electronic factors of the methyl group at the 6-position. Reaction optimization may involve solvent choice (e.g., methanol or acetic acid), temperature (e.g., 30°C for reduced side reactions), and stoichiometric ratios (1:1 NBS:substrate) . Post-synthesis purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate the product, especially for light-sensitive brominated compounds .

Q. How can the crystal structure of this compound be resolved, and what deviations from ideal geometry are expected?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (for refinement) and ORTEP-3 (for visualization) is standard. Key deviations include bond angle distortions due to steric repulsion (e.g., C–Br substituents increasing angles at adjacent carbons) and non-covalent interactions (e.g., Cl⋯H or Br⋯H contacts). For example, related benzoxazole derivatives show dihedral angles of ~70° between aromatic rings due to van der Waals stabilization . Hydrogen atoms are typically modeled as riding atoms, with isotropic displacement parameters .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Identify substituent positions via coupling patterns (e.g., deshielded protons near electronegative bromine).

- HRMS : Confirm molecular weight (e.g., C₈H₆BrNO has m/z ≈ 212.043) and isotopic patterns for bromine .

- IR : Detect functional groups (e.g., C–Br stretching at ~500–600 cm⁻¹) .

- XRD : Validate crystallinity and packing interactions .

Q. How can non-covalent interactions in the crystal lattice of this compound be analyzed?

- Methodological Answer : Tools like Mercury or CrystalExplorer quantify van der Waals interactions and π-stacking. For example, in related structures, absence of hydrogen bonding shifts stabilization to weaker interactions, which can be visualized using Hirshfeld surface analysis .

Q. What are the common synthetic precursors for this compound?

- Methodological Answer : Precursors include 6-methyl-1,2-benzoxazole, brominated via NBS or Br₂ in inert solvents. Alternative routes involve cyclization of o-aminophenol derivatives with bromo-acetylene intermediates under acidic conditions (e.g., polyphosphoric acid) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina ) evaluates binding affinity to targets like sodium channels or enzymes. For antipsychotic potential, compare scaffold similarity to zonisamide (a benzisoxazole antiseizure agent) by aligning pharmacophores (e.g., halogen bonding motifs) . QSAR models may correlate substituent electronic parameters (Hammett σ) with activity .

Q. What strategies resolve contradictions in synthetic yields or unexpected reaction pathways for brominated benzoxazoles?

- Methodological Answer :

- Mechanistic Studies : Use in situ monitoring (e.g., NMR or LC-MS) to detect intermediates.

- Isotopic Labeling : Trace bromine incorporation regioselectivity (e.g., ²H/¹³C labeling).

- DFT Calculations : Model transition states to explain steric/electronic biases (e.g., methyl group hindrance at 6-position) .

Q. How do steric effects from the 6-methyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methyl group increases steric hindrance, reducing accessibility for Buchwald-Hartwig or Suzuki-Miyaura couplings. Mitigation strategies:

- Use bulky ligands (e.g., XPhos) to stabilize palladium intermediates.

- Optimize solvent polarity (e.g., DMF > THF) to enhance substrate solubility .

Q. What crystallographic software packages are most robust for refining high-resolution data of halogenated benzoxazoles?

- Methodological Answer : SHELXL is preferred for small-molecule refinement due to its handling of anisotropic displacement parameters and extinction corrections. For twinned crystals, SHELXD or OLEX2 integrate dual-space methods. Validate results using PLATON for symmetry checks .

Q. How can the electronic effects of bromine substitution be quantified to guide medicinal chemistry optimization?

Properties

Molecular Formula |

C8H6BrNO |

|---|---|

Molecular Weight |

212.04 g/mol |

IUPAC Name |

7-bromo-6-methyl-1,2-benzoxazole |

InChI |

InChI=1S/C8H6BrNO/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,1H3 |

InChI Key |

AGJMYBGYWPWWFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NO2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.